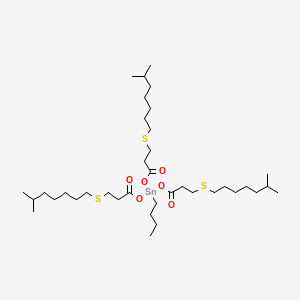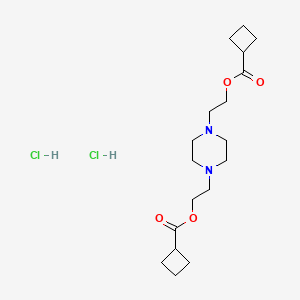
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclobutylcarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process may also involve the deprotection of intermediate compounds using reagents like PhSH (thiophenol).
Industrial Production Methods
Industrial production methods for this compound may involve the use of fixed-bed reactors and catalysts such as zeolites. The reaction conditions are optimized to achieve high yields and purity. For example, the use of hydrogen as a carrier gas and specific temperature and pressure conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., HBr for addition reactions), bases (e.g., sodium hydroxide for deprotection), and solvents like ethanol and chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
相似化合物的比较
Similar Compounds
2-(2-(piperazin-1-yl)ethoxy)ethanol: This compound features a similar piperazine ring but with different substituents.
Levocetirizine: A piperazine derivative used as an antihistamine.
Quetiapine: Another piperazine derivative used as an antipsychotic.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
66944-66-9 |
|---|---|
分子式 |
C18H32Cl2N2O4 |
分子量 |
411.4 g/mol |
IUPAC 名称 |
2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C18H30N2O4.2ClH/c21-17(15-3-1-4-15)23-13-11-19-7-9-20(10-8-19)12-14-24-18(22)16-5-2-6-16;;/h15-16H,1-14H2;2*1H |
InChI 键 |
MVUNLJUQJXTTMS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


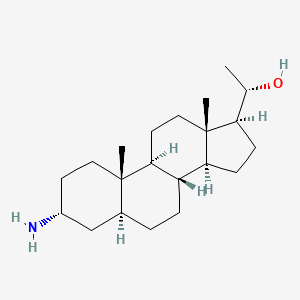
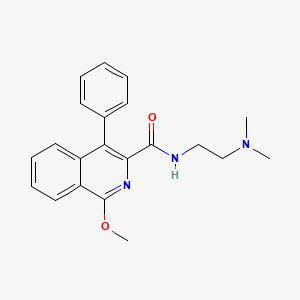
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
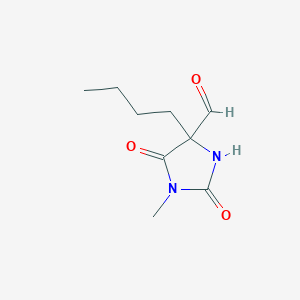
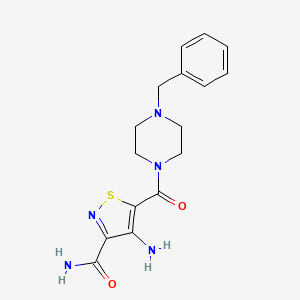
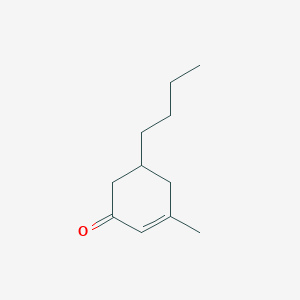
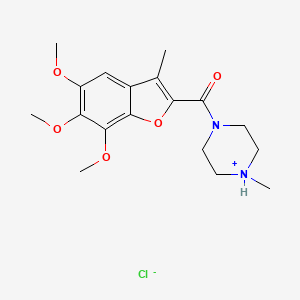
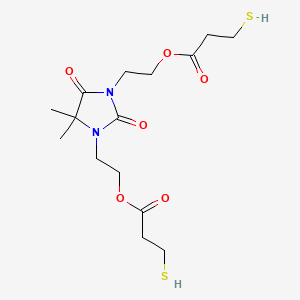


![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
